Cas no 2172569-69-4 (1-(oxolan-3-yl)-1H-pyrazolo3,4-cpyridin-4-amine)

1-(oxolan-3-yl)-1H-pyrazolo3,4-cpyridin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(oxolan-3-yl)-1H-pyrazolo3,4-cpyridin-4-amine
- EN300-1647848
- 2172569-69-4
- 1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine
-
- Inchi: 1S/C10H12N4O/c11-9-4-12-5-10-8(9)3-13-14(10)7-1-2-15-6-7/h3-5,7H,1-2,6,11H2
- InChI Key: IAIPTJSBWOLYRH-UHFFFAOYSA-N
- SMILES: O1CCC(C1)N1C2C=NC=C(C=2C=N1)N
Computed Properties
- Exact Mass: 204.10111102g/mol
- Monoisotopic Mass: 204.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66Ų
- XLogP3: -0.2
1-(oxolan-3-yl)-1H-pyrazolo3,4-cpyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1647848-1.0g |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1647848-10.0g |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 10g |
$6512.0 | 2023-06-04 | ||
Enamine | EN300-1647848-500mg |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 500mg |
$1453.0 | 2023-09-21 | ||
Enamine | EN300-1647848-100mg |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 100mg |
$1332.0 | 2023-09-21 | ||
Enamine | EN300-1647848-0.1g |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 0.1g |
$1332.0 | 2023-06-04 | ||
Enamine | EN300-1647848-10000mg |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 10000mg |
$6512.0 | 2023-09-21 | ||
Enamine | EN300-1647848-2500mg |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 2500mg |
$2969.0 | 2023-09-21 | ||
Enamine | EN300-1647848-50mg |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 50mg |
$1272.0 | 2023-09-21 | ||
Enamine | EN300-1647848-0.25g |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 0.25g |
$1393.0 | 2023-06-04 | ||
Enamine | EN300-1647848-0.05g |
1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine |
2172569-69-4 | 0.05g |
$1272.0 | 2023-06-04 |
1-(oxolan-3-yl)-1H-pyrazolo3,4-cpyridin-4-amine Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
Additional information on 1-(oxolan-3-yl)-1H-pyrazolo3,4-cpyridin-4-amine
Introduction to 1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine (CAS No. 2172569-69-4)
The compound 1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine, identified by its CAS number 2172569-69-4, represents a fascinating molecular entity within the realm of heterocyclic chemistry. This compound belongs to a class of nitrogen-containing heterocycles, which are widely recognized for their diverse biological activities and potential applications in pharmaceutical research. The structural framework of this molecule integrates an oxolane ring with a pyrazolo[3,4-c]pyridine core, creating a unique scaffold that has garnered significant interest from the scientific community.
The oxolane moiety, a five-membered oxygen-containing cyclic ether, introduces a distinct level of flexibility and reactivity to the molecule. This feature can be exploited in various chemical transformations, making it a valuable component in medicinal chemistry. The pyrazolo[3,4-c]pyridine portion of the structure contributes additional nitrogen atoms, which are known to participate in hydrogen bonding and metal coordination interactions. These interactions are often critical for the binding affinity and specificity of small molecules toward biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high precision. Molecular docking studies suggest that 1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine may interact with several protein targets, including enzymes and receptors involved in metabolic pathways. This has opened up avenues for exploring its potential as an inhibitor or modulator in therapeutic contexts.
In particular, the pyrazolo[3,4-c]pyridine scaffold has been extensively studied for its role in drug discovery due to its ability to form stable complexes with biological macromolecules. The presence of multiple hydrogen bond donors and acceptors on the molecule enhances its capacity to interact with biological targets in a complementary manner. Such interactions are often pivotal for achieving high affinity and selectivity in drug design.
The oxolane ring further contributes to the structural complexity of this compound, offering multiple sites for functionalization. This versatility allows chemists to modify the molecule in various ways, tailoring its properties for specific applications. For instance, introducing electron-withdrawing or electron-donating groups at strategic positions can fine-tune the electronic properties of the molecule, influencing its reactivity and binding characteristics.
One of the most compelling aspects of this compound is its potential as a lead structure for developing novel therapeutics. The combination of an oxolane ring and a pyrazolo[3,4-c]pyridine core creates a unique pharmacophore that may exhibit unrecognized biological activities. Preliminary experiments have hinted at promising results in vitro, particularly in assays related to inflammation and cell proliferation.
The synthesis of 1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine presents an intriguing challenge due to the complexity of its heterocyclic system. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Transition-metal-catalyzed reactions and palladium-mediated cross-coupling reactions have been particularly useful in building the desired framework efficiently. These approaches not only enhance yield but also allow for greater control over regioselectivity and stereochemistry.
As research progresses, the applications of this compound are expected to expand beyond traditional pharmaceuticals. Its structural features make it a candidate for material science applications as well, such as in designing organic semiconductors or luminescent materials. The ability to fine-tune its properties through functionalization opens up numerous possibilities for innovation across multiple disciplines.
The growing interest in heterocyclic compounds like 1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine is also driven by their environmental sustainability profile. Many heterocycles can be synthesized using green chemistry principles, minimizing waste and reducing energy consumption. This aligns with global efforts to develop more sustainable chemical processes.
In conclusion,1-(oxolan-3-yl)-1H-pyrazolo[3,4-c]pyridin-4-amine (CAS No. 2172569-69-4) stands as a testament to the ingenuity of modern chemical research. Its unique structure and promising biological profile make it a valuable asset in both academic and industrial settings. As our understanding of its properties continues to evolve, so too will its potential applications across medicine and beyond.
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